Enantiomer-Specific ACCase Inhibition Profile
Across the aryloxyphenoxypropionic acid class, biological activity against acetyl-CoA carboxylase (ACCase) is strictly enantiomer-dependent: only the R-enantiomer exhibits inhibitory activity, while the S-enantiomer is inactive [1]. Molecular modeling confirms the R-enantiomer adopts a low-energy 'active conformation' with the R-methyl positioned distal to the phenoxy fragment, stabilized by the generalized anomeric effect around the propionate ether bond; the S-enantiomer cannot access this conformation due to steric clash between the S-methyl and the ortho-hydrogen of the phenyl ring [2]. DL-2-[4-(Trifluoromethoxy)Phenoxy]Propionic Acid is supplied as the racemic mixture, providing a 50:50 composition of active R-enantiomer and inactive S-enantiomer—a critical distinction for researchers who may require enantiomerically pure starting material for SAR studies or potency optimization .
| Evidence Dimension | ACCase inhibition activity (class-wide established principle) |
|---|---|
| Target Compound Data | DL-racemic mixture (50% R-enantiomer active, 50% S-enantiomer inactive) |
| Comparator Or Baseline | Pure R-enantiomer: fully active; Pure S-enantiomer: inactive |
| Quantified Difference | Approximately 2-fold difference in effective potency between racemate and pure R-enantiomer due to 50% inactive material in racemate |
| Conditions | Class-wide established principle for aryloxyphenoxypropionates based on ACCase inhibition assays and molecular modeling |
Why This Matters
Researchers requiring enantiomerically pure material for SAR studies must recognize that the DL-racemate contains only 50% active species, making chiral resolution or asymmetric synthesis essential for potency optimization.
- [1] Kerschner, L. D.; Tai, J. J.; Rudolf, P. R. Utilization of structure-property relationships as a guide for achievement of high optical purity in aryloxyphenoxypropionates. Pure and Applied Chemistry 1998, 70 (2), 325-330. View Source
- [2] Turner, J. A.; Pernich, D. J. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry 2002, 50 (16), 4554-4566. View Source
